molecular formula C5H3BrN4O2 B049285 8-Bromoxanthine CAS No. 10357-68-3

8-Bromoxanthine

Cat. No. B049285
CAS RN: 10357-68-3
M. Wt: 231.01 g/mol
InChI Key: ZFQWSCZYQLPFFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Bromoxanthine derivatives often involves reactions under specific conditions to introduce the bromine atom at the 8th position of the xanthine nucleus. For instance, the reaction of 7-m-bromobenzyl-8-bromo-3-methylxanthine with amines in methanol at high temperatures leads to the substitution of the bromine atom, forming 8-amino derivatives with high melting points due to hydrogen bond formation among associates (Romanenko et al., 2020).

Molecular Structure Analysis

The crystal and molecular structure analysis of complexes containing 8-Bromoxanthine derivatives reveals detailed insights into the hydrogen-bonded structures. For example, a hydrogen-bonded complex of 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine showcased a planar arrangement facilitated by two hydrogen bonds, indicating the significance of bromine in maintaining complex stability (Sakore & Sobell, 1969).

Chemical Reactions and Properties

8-Bromoxanthine exhibits varied reactivity towards nucleophilic agents, demonstrating nucleophilic displacements with alcohols and mercaptans, whereas amines require harsher conditions. This reactivity pattern underscores the compound's versatility in chemical synthesis and modifications (Youssef & Pfleiderer, 1998).

Physical Properties Analysis

The physical properties of 8-Bromoxanthine derivatives, such as melting points and solubility, are crucial for their application and manipulation in various scientific endeavors. The compounds often exist in crystalline forms with high melting points, indicative of strong intermolecular interactions, primarily hydrogen bonding, within their structures.

Chemical Properties Analysis

The chemical properties of 8-Bromoxanthine, including its behavior as an inhibitor of xanthine oxidase, highlight its potential utility in probing enzyme-substrate interactions. Its inhibition of xanthine oxidase suggests an interaction with the enzyme's molybdenum center, offering a pathway to understanding purine metabolism at the molecular level (Hille & Stewart, 1984).

Scientific Research Applications

1. Phosphodiesterase 9A Inhibitors

  • Summary of Application : 8-Bromoxanthine and its derivatives have been used in the development of potent bioactive agents, specifically as inhibitors for Phosphodiesterase 9A .
  • Methods of Application : Two synthesis routes have been developed for 1,3,8-tri substituted xanthine derivatives. The synthesis routes exploit “xanthine” as a precursor molecule .
  • Results or Outcomes : Eight newly synthesized compounds were evaluated for their biological activity against Phosphodiesterase 9A. All the compounds were found to be promising inhibitors .

2. Microwave-assisted Synthesis

  • Summary of Application : 8-Bromoxanthine has been used in a simple and efficient one-step synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones .
  • Methods of Application : The synthesis was achieved via reaction of 1,3-dimethyl-5,6-diaminouracil 1 with activated double bond systems 2, assisted by controlled microwave irradiation .
  • Results or Outcomes : The obtained heterocycles are privileged biologically relevant scaffolds .

3. Xanthine Oxidase Inhibition

  • Summary of Application : 8-Bromoxanthine has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
  • Results or Outcomes : The inhibition of xanthine oxidase by 8-Bromoxanthine slows enzyme reduction by xanthine, suggesting it may serve as a probe for enzyme-substrate interactions .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

8-bromo-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145903
Record name 8-Bromoxanthine
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Molecular Weight

231.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoxanthine

CAS RN

10357-68-3
Record name 8-Bromo-3,9-dihydro-1H-purine-2,6-dione
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Record name 8-Bromoxanthine
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Record name 8-Bromotheophylline
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Record name 8-Bromoxanthine
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Record name 1H-Purine-2,6-dione, 8-bromo-3,9-dihydro
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Record name 8-BROMOXANTHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
R Hille, RC Stewart - Journal of Biological Chemistry, 1984 - Elsevier
… the substrate analog 8-bromoxanthine has been examined in … It is found that 8-bromoxanthine is an inhibitor of xanthine oxi… While 8bromoxanthine has only a slight effect on the reaction …
Number of citations: 62 www.sciencedirect.com
BA Samura, IV Fedulova, NI Romanenko… - Pharmaceutical …, 1986 - Springer
… It has previously been shown [4] that the potassium salt of 3-methyl-8-bromoxanthine (I) is … (7-B-hydroxy-8-p-nitrophenyl)ethyl8-bromoxanthine (IV). We here describe the reaction of (If-IV…
Number of citations: 3 link.springer.com
NI Romanenko, IV Fedulova, AN Lesnichaya… - Pharmaceutical …, 1997 - Springer
… mation of 3-methyl-7-(n-hexyl)-8-bromoxanthine (XI). The proposed structure of this product was confirmed by direct synthesis using the reaction of potassium salt of 8-bromo-3…
Number of citations: 3 link.springer.com
JRS Arch, DR Buckle, BJ Connolly, A Faller… - Archiv der …, 1996 - Wiley Online Library
… The 7-(2-naphthyimethyl) derivatives of 8chloroxanthine 16 and 8-bromoxanthine 17 in particular showed sub-micromolar ICso values against PDE 4 while eliciting some 10 and 100-…
Number of citations: 9 onlinelibrary.wiley.com
BA Priimenko, NI Romanenko, NA Klyuev… - Chemistry of …, 1984 - Springer
… It was shown that boiling 7-substituted 3-methyl-8-bromoxanthine derivatives with POCI3 and PCIs leads to the formation of 2,6,8-trichloro-7-alkylpurines. The structure of the …
Number of citations: 3 link.springer.com
SS Patrushev, TV Rybalova, ID Ivanov, VA Vavilin… - Tetrahedron, 2017 - Elsevier
… A glass ampoule was charged under argon with methylene lactone (1.0 mmol), 8-bromoxanthine (1.2 mmol), Pd(OAc) 2 (9 mg, 0.04 mmol, 4 mol %), NEt 3 (152 mg, 1.5 mmol), DMF (5 …
Number of citations: 8 www.sciencedirect.com
NI Romanenko, MV Nazarenko, DG Ivanchenko… - 2015 - dspace.zsmu.edu.ua
Materials and methods The melting point has been determined by open capillary method on the device PTP (M). Elemental analysis has been performed on the device Elementar Vario …
Number of citations: 5 dspace.zsmu.edu.ua
SP Cramer, R Hille - Journal of the American Chemical Society, 1985 - ACS Publications
… It has also been shown that 8-bromoxanthine, possessing a heavy atom at the position … Theternary complex consisting of arsenite-inhibited xanthine oxidase plus 8-bromoxanthine …
Number of citations: 97 pubs.acs.org
H Tamta, R Thilagavathi, AK Chakraborti… - Journal of Enzyme …, 2005 - Taylor & Francis
… potent as a XO inhibitor compared to the only known purine analogue 8-bromoxanthine … of 6-(N-benzoylamino)purine, 8-bromoxanthine and the parent compound adenine provided the …
Number of citations: 30 www.tandfonline.com
RC Stewart - 1984 - search.proquest.com
This research is a detailed study of the interaction of the inhibitors arsenite and 9-bromoxanthine with the Mo center of xanthine oxidase (XO) and has involved:(i) determination of the …
Number of citations: 2 search.proquest.com

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